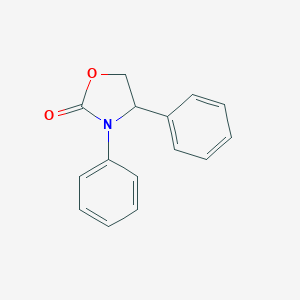
2-Oxazolidinone, 3,4-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinone, 3,4-diphenyl- is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxazolidinone, 3,4-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxazolidinone, 3,4-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The primary application of 2-oxazolidinones, including 3,4-diphenyl-2-oxazolidinone, lies in their antimicrobial properties . They are known for their effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Linezolid was the first approved drug in this class, and subsequent derivatives have been developed to enhance efficacy and reduce resistance issues.
- Case Study : A study highlighted the synthesis of a series of oxazolidinone derivatives that exhibited potent antibacterial activity. For instance, compounds derived from modifications at the C-5 position showed minimum inhibitory concentration (MIC) values significantly lower than those of Linezolid against resistant strains .
Anti-inflammatory and Anticancer Properties
Beyond their antibacterial effects, oxazolidinones have been explored for their anti-inflammatory and anticancer activities. Research indicates that certain derivatives can inhibit pathways involved in inflammation and tumor growth.
- Case Study : A derivative of 3,4-diphenyl-2-oxazolidinone demonstrated anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines. Additionally, its anticancer potential was evaluated in various cancer cell lines, showing promising results in reducing cell proliferation .
Synthesis Techniques
The synthesis of 2-oxazolidinones typically involves the reaction of epoxides with isocyanates. This method has been optimized for industrial applications due to its efficiency and reliability.
Polymer Applications
2-Oxazolidinones are also utilized in the production of polymers. These polymers are employed in various industries due to their excellent mechanical properties and thermal stability.
Eigenschaften
CAS-Nummer |
13606-71-8 |
|---|---|
Molekularformel |
C15H13NO2 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
3,4-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H13NO2/c17-15-16(13-9-5-2-6-10-13)14(11-18-15)12-7-3-1-4-8-12/h1-10,14H,11H2 |
InChI-Schlüssel |
JGXSWAULHGGZFZ-UHFFFAOYSA-N |
SMILES |
C1C(N(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(N(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















